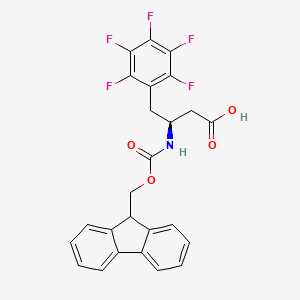
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H18F5NO4 and its molecular weight is 491.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, commonly referred to as Fmoc-protected amino acid derivatives, is a compound of significant interest in the fields of organic chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Overview of the Compound
- Chemical Formula : C26H25F5N2O4
- Molecular Weight : 490.48 g/mol
- CAS Number : 1260592-33-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of peptides, which can influence their bioavailability and therapeutic efficacy.
Key Mechanisms:
- Peptide Synthesis : The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions without interference.
- Stability Enhancement : The incorporation of perfluorophenyl groups increases hydrophobic interactions, potentially enhancing binding affinities with biological targets.
Biological Activity
The compound exhibits various biological activities, particularly in the context of drug design and synthesis. Here are some notable findings:
1. Cytotoxicity
Studies have indicated that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. For example, derivatives containing Fmoc groups have shown promise in targeting specific pathways involved in cancer cell proliferation.
2. Enzyme Interaction
Research has demonstrated that this compound can interact with metabolic enzymes, influencing their activity. This interaction is crucial for understanding how structural modifications can enhance or inhibit enzyme function.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Inhibition of cancer cell growth | |
| Enzyme Interaction | Modulation of metabolic enzyme activity | |
| Peptide Stability | Enhanced solubility and stability |
Case Study 1: Synthesis and Evaluation
A study published in Chemical Reviews evaluated the synthesis of Fmoc-protected peptides and their biological activities. The results indicated that peptides synthesized with this protecting group exhibited improved stability and bioactivity compared to those without it .
Case Study 2: Drug Design Applications
In a recent investigation, researchers explored the use of this compound in drug design. The study found that modifying the Fmoc group significantly affected the binding affinity to target proteins involved in disease pathways .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYXPXBOUBBR-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














